4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine
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Description
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine is a sulfonamide-containing heterocyclic compound . Its chemical structure comprises a morpholine ring , a phenyl group , and a sulfonyl group . The compound exhibits potential biological activity, which we’ll explore further.
Synthesis Analysis
The synthesis of this compound involves several steps, including the aziridine ring formation , phenyl ether coupling , and sulfonylation . Researchers have developed various synthetic routes to access it, often optimizing reaction conditions and yields.
Molecular Structure Analysis
The molecular formula of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine is C~18~H~23~N~3~O~4~S . The compound’s three-dimensional structure is crucial for understanding its interactions with biological targets. Computational studies and X-ray crystallography can provide insights into its conformation and stereochemistry.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as hydrolysis , oxidation , and substitution . Investigating its reactivity under different conditions is essential to predict its behavior in biological systems.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point provides insights into the compound’s purity and stability.
- Solubility : Understanding its solubility in various solvents aids in formulation and delivery.
- Stability : Investigating its stability under different conditions (e.g., pH, temperature) is crucial for drug development.
Safety And Hazards
- Toxicity : Assessing its toxicity profile is essential for safe use.
- Environmental Impact : Considering its potential impact on the environment during production and disposal.
- Handling Precautions : Researchers should follow safety protocols when working with this compound.
Future Directions
- Biological Evaluation : Conduct in vitro and in vivo studies to explore its pharmacological effects.
- Structure-Activity Relationship (SAR) : Modify the compound to enhance its potency and selectivity.
- Clinical Trials : Investigate its therapeutic potential in relevant disease models.
properties
IUPAC Name |
4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-24(21,19-7-9-22-10-8-19)17-5-3-16(4-6-17)23-13-15-12-18(15)11-14-1-2-14/h3-6,14-15H,1-2,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWSHUDRYFXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}benzenesulfonyl)morpholine |
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